2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione
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Overview
Description
2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-amine with 5-(4-fluorophenyl)cyclohexane-1,3-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl sites, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-bromophenyl)cyclohexane-1,3-dione
- **2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methylphenyl)cyclohexane-1,3-dione
Uniqueness
Compared to similar compounds, 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione is unique due to the presence of both chlorophenyl and fluorophenyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.
Properties
Molecular Formula |
C23H19ClFN3O2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]iminomethyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C23H19ClFN3O2/c1-13-22(15-2-6-17(24)7-3-15)23(28-27-13)26-12-19-20(29)10-16(11-21(19)30)14-4-8-18(25)9-5-14/h2-9,12,16,29H,10-11H2,1H3,(H,27,28) |
InChI Key |
OXMLSMBMPJIECA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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